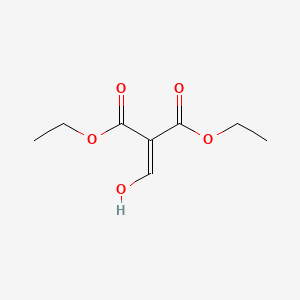
Propanedioic acid, (hydroxymethylene)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, (hydroxymethylene)-, diethyl ester can be synthesized through the reaction of diethyl malonate with formaldehyde in the presence of a base. The reaction typically involves the following steps:
Formation of the Enolate Ion: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the enolate ion.
Aldol Condensation: The enolate ion reacts with formaldehyde to form the (hydroxymethylene) derivative.
Esterification: The product is then esterified to yield diethyl (hydroxymethylene)malonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (hydroxymethylene)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, (hydroxymethylene)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, (hydroxymethylene)-, diethyl ester involves its reactivity as a nucleophile and electrophile. The hydroxymethylene group can participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: The parent compound of diethyl (hydroxymethylene)malonate.
Diethyl Malonate: A closely related compound used in similar synthetic applications.
Dimethyl Malonate: Another ester derivative of malonic acid with similar reactivity.
Uniqueness
Propanedioic acid, (hydroxymethylene)-, diethyl ester is unique due to the presence of the hydroxymethylene group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
20734-18-3 |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
diethyl 2-(hydroxymethylidene)propanedioate |
InChI |
InChI=1S/C8H12O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5,9H,3-4H2,1-2H3 |
InChI Key |
LMWRGAKQZPUJBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CO)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















